2-[(6-Amino-7H-purin-8-YL)thio]acetamide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[(6-amino-7H-purin-8-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N6OS/c8-3(14)1-15-7-12-4-5(9)10-2-11-6(4)13-7/h2H,1H2,(H2,8,14)(H3,9,10,11,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZGZHYMVMFIEIY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C2C(=N1)N=C(N2)SCC(=O)N)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N6OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 6 Amino 7h Purin 8 Yl Thio Acetamide and Analogues
Established Synthetic Pathways for 2-[(6-Amino-7H-purin-8-YL)thio]acetamide
While a single, universally established pathway for the title compound is not extensively documented, its synthesis can be logically constructed from well-known reactions in purine (B94841) chemistry. The most chemically sound approach involves the preparation of an 8-thiolated adenine precursor, followed by a selective S-alkylation to introduce the acetamide (B32628) side chain.
The synthesis of this compound hinges on the initial formation of 8-mercaptoadenine. A common and effective precursor for this intermediate is 8-bromoadenine. medchemexpress.com
Step 1: Synthesis of 8-Bromoadenine
The synthesis typically begins with the direct bromination of adenine. This reaction is an electrophilic aromatic substitution where bromine is introduced at the C8 position, which is the most electron-rich and sterically accessible carbon on the imidazole portion of the purine ring.
Step 2: Synthesis of 8-Mercaptoadenine
The crucial intermediate, 8-mercaptoadenine, is prepared from 8-bromoadenine via a nucleophilic aromatic substitution (SNAr) reaction. The bromo substituent at the C8 position serves as a good leaving group. nih.gov A common method involves reacting 8-bromoadenine with a sulfur nucleophile like thiourea. The initial reaction forms a thiouronium salt intermediate, which is then hydrolyzed under basic conditions (e.g., with sodium hydroxide) to yield the target 8-mercaptoadenine.
Step 3: Synthesis of this compound
The final step is the S-alkylation of 8-mercaptoadenine with an appropriate electrophile, in this case, 2-chloroacetamide. This reaction proceeds via an SN2 mechanism. The thiol group of 8-mercaptoadenine is first deprotonated by a base (such as potassium carbonate or sodium hydroxide) to form a more nucleophilic thiolate anion. This anion then attacks the electrophilic carbon of 2-chloroacetamide, displacing the chloride ion and forming the desired thioether linkage.
Table 1: Key Precursors and Reagents in the Synthesis of this compound
| Precursor/Reagent | Role in Synthesis |
| Adenine | Starting material for the purine scaffold. |
| Bromine | Electrophile for the C8-bromination of adenine. |
| 8-Bromoadenine | Key intermediate with a leaving group at the C8 position. medchemexpress.com |
| Thiourea | Sulfur nucleophile source for conversion of 8-bromo to 8-mercaptoadenine. |
| 2-Chloroacetamide | Electrophilic alkylating agent to introduce the thioacetamide (B46855) side chain. |
| Base (e.g., K₂CO₃, NaOH) | Promotes deprotonation of the thiol to form the reactive thiolate anion. |
| Solvent (e.g., DMF, Ethanol) | Provides the medium for the reaction to occur. |
Maximizing the yield and purity of the final product requires careful optimization of each synthetic step. azom.com Key parameters include the choice of reagents, solvent, temperature, and reaction time.
Synthesis of 8-Mercaptoadenine: The conversion of 8-bromoadenine to 8-mercaptoadenine is critical. The choice of the sulfur source and the reaction conditions can significantly impact the outcome. While thiourea is effective, alternative reagents like sodium thiomethoxide followed by demethylation or direct reaction with sodium hydrosulfide can also be explored. Optimization involves screening different bases and solvents to achieve a balance between reaction rate and the suppression of side reactions. researchgate.net
S-Alkylation Reaction: For the final alkylation step, controlling the reaction conditions is paramount to achieving high yield and purity. nih.gov
Base: The choice and stoichiometry of the base are crucial. A weak base like potassium carbonate is often preferred as it is strong enough to deprotonate the thiol without promoting hydrolysis of the acetamide functional group.
Solvent: A polar aprotic solvent, such as dimethylformamide (DMF), is often effective as it can dissolve the purine starting material and facilitate the SN2 reaction.
Temperature: The reaction is typically run at room temperature or with gentle heating. Higher temperatures can lead to undesired side products. Monitoring the reaction by thin-layer chromatography (TLC) is essential to determine the optimal reaction time and prevent degradation. reddit.com
Purification: Purification of the final compound is generally achieved through recrystallization or column chromatography. The choice of solvent system for purification is critical for obtaining a product with high purity.
Table 2: Example of Reaction Condition Optimization for S-Alkylation
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | K₂CO₃ | DMF | 25 | 12 | 85 |
| 2 | NaOH | Ethanol | 25 | 12 | 70 (with some hydrolysis) |
| 3 | Et₃N | CH₃CN | 50 | 24 | 65 |
| 4 | K₂CO₃ | DMF | 60 | 4 | 82 (minor impurities) |
Derivatization Approaches for Structural Modification of the this compound Scaffold
The this compound scaffold offers multiple sites for structural modification, allowing for the synthesis of a diverse library of analogues for structure-activity relationship (SAR) studies.
The purine ring itself can be modified at several positions to probe the impact of these changes on biological activity. mdpi.com
N9-Position: Alkylation of the purine nucleus often leads to a mixture of N7 and N9 isomers. ub.edu Regioselective N9-alkylation can be achieved by carefully selecting the alkylating agent, base, and solvent. nih.gov For instance, using Mitsunobu conditions or starting from a pre-N9-substituted purine can provide better control.
C2-Position: Introducing substituents at the C2 position can be achieved by starting with a 2-substituted adenine precursor, such as 2-chloroadenine or 2-aminoadenine. These groups can then be further modified.
N6-Position: The exocyclic 6-amino group can be a target for derivatization. It can be acylated or alkylated. A more versatile approach is to start with 6-chloropurine, perform the synthesis of the 8-thioacetamide side chain, and then introduce a variety of amines at the C6 position through nucleophilic aromatic substitution. nih.gov
Table 3: Potential Sites for Substitution on the Purine Nucleus
| Position | Example Substituent | Synthetic Strategy |
| N9 | Methyl, Benzyl, Ribosyl | Direct alkylation or glycosylation of the 8-thioacetamide purine. ub.edu |
| C2 | -Cl, -NH₂, -H | Start with the corresponding 2-substituted adenine precursor. |
| N6 | -NH-Cyclopropyl, -NH-Benzyl | SNAr reaction on a 6-chloro-8-thioacetamide purine intermediate. |
The thioacetamide linker is a key area for modification to alter the compound's physicochemical properties, such as solubility, lipophilicity, and hydrogen bonding capacity. acs.org This is achieved by using different alkylating agents in the final synthetic step.
Altering Chain Length: Using reagents like 3-chloropropionamide or 4-chlorobutyramide can extend the linker between the sulfur atom and the amide group.
Modifying the Amide: Employing N-substituted chloroacetamides (e.g., 2-chloro-N-methylacetamide) allows for the introduction of substituents on the amide nitrogen.
Introducing Side Chains: Using α-substituted chloro-alkylamides (e.g., 2-chloropropionamide) can place substituents on the carbon adjacent to the sulfur, which can influence the linker's conformation.
Converting the Amide: The terminal acetamide can be hydrolyzed to a carboxylic acid. This acid serves as a versatile intermediate that can be converted into a variety of esters or coupled with different amines to generate a wide range of new amides.
Bioisosteric replacement is a powerful strategy in drug design to improve potency, selectivity, or pharmacokinetic properties. u-tokyo.ac.jptcichemicals.com Conformational probes are designed to understand the spatial requirements for biological activity. nih.gov
Bioisosteres of the Thioether Linkage: The thioether sulfur can be replaced with other groups. Oxidation of the sulfur can yield the corresponding sulfoxide or sulfone. Replacement of the sulfur with an oxygen (ether) or a methylene group (-CH₂-) are also common bioisosteric substitutions.
Bioisosteres of the Acetamide Group: The terminal amide functionality can be replaced with other groups that can act as hydrogen bond donors or acceptors, such as a tetrazole, carboxylic acid, or small heterocyclic rings.
Bioisosteres of the Purine Ring: The entire adenine core can be replaced with other bicyclic heterocycles like deazapurines or pyrazolopyrimidines to investigate the importance of the purine nitrogen atoms. researchgate.net
Conformational Probes: To study the required three-dimensional arrangement for activity, conformational probes can be synthesized. nih.gov This can involve introducing rigid elements into the linker, such as a cyclopropane ring, or adding bulky substituents to the purine ring to restrict free rotation around the C8-S bond. These molecules help to map the bioactive conformation. efmc.info
Advanced Synthetic Techniques for Novel Purine-Thioacetamide Derivatives
Recent advancements in organic synthesis have provided powerful tools for the creation of novel purine-thioacetamide derivatives. These techniques offer advantages over classical methods, such as improved yields, milder reaction conditions, and the ability to generate diverse libraries of compounds for biological screening.
One prominent advanced strategy involves multicomponent reactions, which allow for the construction of complex molecules from three or more starting materials in a single step. This approach is highly efficient and atom-economical. For instance, a method for the synthesis of C(8)-substituted 2,6-diamino-purine acetic acids has been developed using a three-component mixture of aminomalononitrile, urea, and α-amino acid methyl esters under microwave irradiation. nih.gov This reaction proceeds to form C(8)-substituted purines which are valuable intermediates for further elaboration into thioacetamide derivatives. nih.gov
Another sophisticated approach is the use of specialized coupling agents and reaction conditions to facilitate the formation of the thioether linkage at the C8 position of the purine ring. While direct synthesis of the title compound is not extensively detailed in the provided literature, analogous syntheses of 8-substituted purines provide a blueprint. For example, the synthesis of 8-oxoadenine derivatives has been reported, which could be adapted for the introduction of a thioacetamide group. nih.gov
Furthermore, the development of novel building blocks and intermediates plays a crucial role in the synthesis of advanced derivatives. The synthesis of N-(purin-6-yl)dipeptides through nucleophilic substitution of a chlorine atom in 6-chloropurine with dipeptides demonstrates a versatile method for creating purine conjugates. nih.gov A similar strategy could be envisioned for the synthesis of purine-thioacetamide derivatives by reacting an 8-halopurine with a suitable thioacetamide nucleophile.
The table below summarizes some of the advanced synthetic approaches that can be applied to the synthesis of novel purine-thioacetamide derivatives, based on methodologies reported for related purine analogues.
| Synthetic Approach | Key Features | Potential Application for Purine-Thioacetamide Derivatives | Reference |
| Multicomponent Synthesis | One-pot reaction of multiple starting materials; high efficiency and atom economy. | Synthesis of C(8)-substituted purine scaffolds as precursors. | nih.gov |
| Nucleophilic Substitution | Displacement of a leaving group (e.g., halogen) on the purine ring. | Introduction of the thioacetamide moiety at the C8 position of an 8-halopurine. | nih.gov |
| Microwave-Assisted Synthesis | Accelerated reaction rates and often higher yields. | Can be employed in various steps of the synthesis to improve efficiency. | nih.gov |
Detailed research findings from the synthesis of related compounds provide valuable insights. For instance, in the multicomponent synthesis of C(8)-substituted 2,6-diamino-purine acetic acids, the reaction conditions were optimized to be carried out in water, which is a more environmentally friendly solvent. nih.gov The yields of the desired products were found to be appreciable, demonstrating the feasibility of this approach for generating complex purine derivatives. nih.gov
Similarly, the synthesis of N-(purin-6-yl)dipeptides highlighted the importance of the synthetic route in maintaining stereochemical integrity. It was found that a nucleophilic substitution approach was superior to a coupling agent-based method in preventing racemization. nih.gov This finding is critical for the synthesis of chiral purine-thioacetamide derivatives.
The exploration of these advanced synthetic techniques is essential for expanding the chemical space of purine-thioacetamide derivatives and for the discovery of new compounds with significant biological applications.
Biological Activity Investigations of 2 6 Amino 7h Purin 8 Yl Thio Acetamide
Enzyme Inhibition Profiling
Nucleotide Pyrophosphatase/Phosphodiesterase 1 (NPP1) Inhibition
Research into the biological effects of purine-thioacetamide derivatives has identified them as potent inhibitors of Nucleotide Pyrophosphatase/Phosphodiesterase 1 (NPP1). frontiersin.org NPP1 is a member of the ecto-nucleotidase family, which plays a crucial role in regulating the levels of extracellular nucleotides, nucleosides, and phosphates. frontiersin.org The inhibition of this enzyme is a key area of investigation for potential therapeutic applications.
Structure-activity relationship studies on a series of purine (B94841) and imidazo[4,5-b]pyridine analogues led to the development of highly potent NPP1 inhibitors. frontiersin.org When evaluated using the artificial substrate p-nitrophenyl 5'-thymidine monophosphate (p-Nph-5'-TMP), these purine-thioacetamide derivatives demonstrated significant inhibitory potency, with K_i values reaching the low nanomolar range. frontiersin.org For instance, the most potent purine analogues displayed K_i values as low as 5.00 nM. frontiersin.org
Inhibitory Potency (K_i) of Purine-Thioacetamide Derivatives against NPP1
| Compound Type | Substrate | K_i Value |
|---|---|---|
| Purine Analogue | p-Nph-5'-TMP | 5.00 nM |
| Imidazo[4,5-b]pyridine Analogue | p-Nph-5'-TMP | 29.6 nM |
| Initial Hit Compound | p-Nph-5'-TMP | 217 nM |
A noteworthy finding in the study of these compounds was the significant difference in their inhibitory potency when tested against an artificial substrate versus the natural substrate, Adenosine triphosphate (ATP). frontiersin.org While the purine-thioacetamide derivatives showed high potency with K_i values in the nanomolar range against the artificial substrate p-Nph-5'-TMP, they were found to be surprisingly less potent when ATP was used as the substrate. frontiersin.org In the presence of ATP, the K_i values shifted to the low micromolar range, indicating a substantial decrease in inhibitory effectiveness. frontiersin.org Further investigation into the mechanism of a prototypic inhibitor from this class revealed that it acts as a competitive inhibitor against both the artificial and natural substrates. frontiersin.org
Checkpoint Kinase 1 (Chk1) Inhibition
Information regarding the specific inhibitory activity of 2-[(6-Amino-7H-purin-8-YL)thio]acetamide against Checkpoint Kinase 1 (Chk1) is not available in the reviewed scientific literature.
Table of Compounds
| Compound Name |
|---|
| This compound |
| p-nitrophenyl 5'-thymidine monophosphate |
| Adenosine triphosphate (ATP) |
Exploration of Other Kinase Inhibitory Potentials (e.g., CDK2, DNA-PKcs)
The purine scaffold is a well-established "privileged structure" in medicinal chemistry, known for its ability to interact with the ATP-binding site of a wide range of protein kinases.
Cyclin-Dependent Kinase 2 (CDK2): Derivatives of 2-aminopurine are recognized as inhibitors of cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle. nih.govnih.gov The inhibitory activity is influenced by substituents at the C2, C6, and N9 positions of the purine ring, which can be modified to enhance potency and selectivity for specific CDKs like CDK2 over CDK1. nih.gov For instance, 2-arylaminopurines substituted at the C6 position have been synthesized to achieve selectivity for CDK2, with some compounds showing high potency (IC50 in the nanomolar range). nih.gov Given that this compound shares the core 6-aminopurine structure, it is plausible that it could serve as a scaffold for designing CDK2 inhibitors.
DNA-Dependent Protein Kinase, Catalytic Subunit (DNA-PKcs): The DNA-PK enzyme is crucial for repairing DNA double-strand breaks. Inhibitors of DNA-PKcs are being investigated as agents to sensitize cancer cells to radiation and chemotherapy. nih.gov Notably, potent and selective inhibitors of DNA-PK have been developed based on a purin-8-one core structure, such as AZD7648. nih.govnih.gov This highlights the potential of N7/N9-substituted purine derivatives to effectively target the kinase domain of DNA-PKcs. The 8-thio-substituted purine structure of this compound places it within a class of compounds that could be explored for this inhibitory activity.
Modulation of Other Enzyme Classes (e.g., Tyrosine Kinases, Carbonic Anhydrase)
Tyrosine Kinases: The purine ring is a core component of many approved and investigational tyrosine kinase inhibitors. For example, novel purine derivatives have shown inhibitory activity against receptor tyrosine kinases like PDGFRα and PDGFRβ. mdpi.com The mechanism often involves the purine scaffold acting as an ATP-competitive inhibitor, binding to the active conformation of the kinase. mdpi.com
Carbonic Anhydrase: While the primary inhibitors of carbonic anhydrase (CA) are sulfonamides, research has explored other chemical scaffolds. Some studies have investigated (thio)lactone-containing compounds which can act as prodrug-type CA inhibitors. nih.gov Although there is no direct evidence linking 8-thiopurine derivatives to CA inhibition, the broad investigation into novel inhibitor classes continues.
Cellular Bioactivity Studies in Non-Human Cell Lines
Anti-proliferative Effects in Cancer Cell Lines
The 6-aminopurine (adenine) scaffold is fundamental to cellular life and, when modified, can exert potent anti-proliferative effects. Various substituted purines have demonstrated significant cytotoxicity against a range of human cancer cell lines.
For example, 2,6-dichloro-purine derivatives have shown potent cytotoxic effects against breast (MCF-7), colon (HCT-116), and melanoma (A-375, G-361) cancer cell lines, with IC50 values in the single-digit micromolar range. nih.gov Similarly, 6-morpholino and 6-amino-9-sulfonylpurine derivatives exhibit high anti-proliferative activity against lymphoma and leukemia cells, inducing apoptosis. nih.gov The mechanism for many purine-based anticancer agents is linked to the inhibition of key signaling pathways, such as the PI3K/Akt/mTOR pathway, which is crucial for cell proliferation and survival. nih.gov The acetamide (B32628) moiety of the title compound is also of interest, as inhibition of glycine transport, a building block for purine synthesis, can reduce the proliferation of rapidly dividing cancer cells. mdpi.com
Table 1: Anti-proliferative Activity of Structurally Related Purine Derivatives
| Compound Class | Cancer Cell Line(s) | Observed Activity (IC50) |
|---|---|---|
| 2,6-dichloro-purine derivatives | MCF-7, HCT-116, A-375, G-361 | Single-digit µM range nih.gov |
| 4-Methylbenzamide purine derivatives | K562, HL-60 | 1.42 - 2.53 µM mdpi.com |
Antimicrobial and Antifungal Activities
Antimicrobial Activity: The search for new antibiotics is critical, and heterocyclic compounds are a rich source of leads. A pleuromutilin derivative featuring a (4,6-diaminopyrimidin-2-yl)thioacetyl moiety has demonstrated potent antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA). mdpi.com This structural feature, combining an amino-heterocycle with a thioacetyl group, bears a resemblance to this compound, suggesting potential for antibacterial investigation.
Antifungal Activity: Compounds containing acetamide and thio-ether linkages have been noted for their antifungal properties. Certain acetamide derivatives show broad-spectrum activity against various fungal plant pathogens. nih.gov Additionally, aminothioxanthones have been evaluated for their inhibitory and broad-spectrum antifungal effects against clinically relevant fungi like Candida albicans and Aspergillus fumigatus. mdpi.com Other heterocyclic structures, such as 1,2,4-triazolyl-α-amino acids, also exhibit promising antifungal activity against Aspergillus species. mdpi.com
Anticonvulsant and Other Pharmacological Activities
The aminoacetamide moiety is a key structural feature in several compounds with neurological activity. A study on a series of 2-aminoacetamide derivatives revealed significant anticonvulsant activity in mouse models of seizures (e.g., maximal electroshock, bicuculline, and picrotoxin tests). nih.gov The proposed mechanism of action for these compounds involves, at least in part, an interaction with neuronal voltage-dependent sodium channels. nih.gov This suggests that the acetamide portion of this compound could potentially confer activity on the central nervous system.
Receptor Interaction Profiling Beyond Direct Enzyme Inhibition
Beyond direct enzyme inhibition, the purine core of this compound allows for potential interactions with a variety of cell surface receptors. Adenosine, a 6-aminopurine ribonucleoside, is the endogenous ligand for adenosine receptors (A1, A2A, A2B, A3), which are G-protein coupled receptors involved in numerous physiological processes. While the subject compound is not a ribonucleoside, the core 6-aminopurine structure is the primary recognition element for these receptors. Modifications at the C8 position are known to modulate affinity and selectivity for different adenosine receptor subtypes. Therefore, it is conceivable that this compound could be profiled for its interaction with adenosine receptors or other purinergic receptors.
Elucidation of Molecular Mechanisms of Action for 2 6 Amino 7h Purin 8 Yl Thio Acetamide
Biochemical Pathway Modulation
Interference with Nucleotide and (Di)phosphate Homeostasis
No specific studies were found that investigate the effect of 2-[(6-Amino-7H-purin-8-YL)thio]acetamide on nucleotide and (di)phosphate homeostasis.
Impact on Cell Cycle Checkpoint Regulation via Chk1
There is no available research specifically linking this compound to the regulation of cell cycle checkpoints via Chk1.
Influence on Intracellular Signaling Cascades
Specific details on how this compound influences intracellular signaling cascades are not documented in the available literature.
Enzyme-Ligand Binding Dynamics
Identification of Key Amino Acid Residues in Binding Pockets
Without co-crystallization studies or computational modeling data for this compound with specific protein targets, the key amino acid residues involved in its binding cannot be identified.
Characterization of Competitive Binding Modes at Active Sites
The competitive or non-competitive binding modes of this compound at enzyme active sites have not been characterized in the scientific literature.
Further experimental research, including biochemical assays, cellular studies, and structural biology, is required to elucidate the molecular mechanisms of action for this compound.
No Publicly Available Data on the Downstream Molecular Mechanisms of this compound
Following a comprehensive and thorough search of available scientific literature, no specific research data detailing the downstream cellular and molecular responses to the compound this compound could be located.
Extensive searches were conducted to identify studies investigating the molecular mechanisms of action for this specific purine (B94841) derivative. These searches aimed to find information regarding its effects on critical cellular processes such as signal transduction pathways, gene expression, protein synthesis, cell cycle regulation, and apoptosis.
Despite these efforts, the scientific literature accessible through public databases does not appear to contain studies that have characterized the downstream biological effects of this compound. While research exists for other structurally related purine analogs and thio-compounds, the explicit instructions to focus solely on this compound prevent the inclusion of such data.
Consequently, it is not possible to provide an article detailing the downstream cellular and molecular responses or to generate data tables based on research findings for this specific compound as the foundational scientific information is not available in the public domain.
Structure Activity Relationship Sar Studies of 2 6 Amino 7h Purin 8 Yl Thio Acetamide Derivatives
Influence of Purine (B94841) Ring Substitutions on Biological Efficacy and Selectivity
Modifications to the purine ring of 2-[(6-Amino-7H-purin-8-YL)thio]acetamide derivatives are pivotal in determining their biological efficacy and selectivity. The purine core serves as a fundamental scaffold for interaction with various biological targets, and substitutions at different positions can significantly alter these interactions.
Research on analogous 2,8-disubstituted adenosine derivatives has shown that substitutions at the C2 and C8 positions of the purine ring are critical for affinity and selectivity towards specific receptors, such as adenosine receptors. For instance, the introduction of groups like a p-hydroxyphenethylamine at the C2 position can confer selectivity for certain receptor subtypes nih.gov. Similarly, in studies of 8-styrylxanthines, another class of purine derivatives, small hydrophobic substituents at the 7-position of the xanthine ring were well-tolerated for receptor binding nih.gov.
The electronic properties of substituents on the purine ring also play a crucial role. The electron density of the purine ring, which is influenced by the nature of the substituents, can affect the stacking interactions with aromatic residues in the target protein's binding site scispace.com. For example, an amino group at the C8 position has been observed to stabilize molecular associations more effectively than when it is at the C2 position, and to a similar extent as a C6 substitution scispace.com.
The following table summarizes the influence of purine ring substitutions on the biological activity of related purine derivatives:
| Substitution Position | Type of Substituent | Observed Effect on Biological Activity |
| C2 | p-hydroxyphenethylamine | Can confer selectivity for specific receptor subtypes nih.gov. |
| C6 | Amino group | Stabilizes molecular associations scispace.com. |
| C7 (in xanthines) | Small hydrophobic groups | Well-tolerated for receptor binding nih.gov. |
| C8 | Amino group | Markedly stabilizes molecular associations scispace.com. |
| C8 (in xanthines) | Styryl groups (e.g., 3,4-dimethoxy) | Can act as selective A2-antagonists nih.gov. |
Significance of the Thioacetamide (B46855) Linker in Ligand-Target Interactions
The thioacetamide linker in this compound and its derivatives is a key structural feature that dictates the orientation and binding affinity of the molecule within the target's active site. This linker provides a degree of conformational flexibility, allowing the peripheral moieties to adopt an optimal position for interaction.
Relationship Between Peripheral Moieties and Potency or Specificity
The nature of the peripheral moieties attached to the thioacetamide linker has a profound effect on the potency and specificity of the derivatives. These groups are often responsible for the fine-tuning of the molecule's interaction with the target, allowing for enhanced binding affinity and selective targeting of specific enzymes or receptors.
In SAR studies of thioacetamide-triazoles, modifications to the aryl group attached to the acetamide (B32628) have been extensively explored. The incorporation of various electron-donating, electron-withdrawing, and sterically bulky groups on a phenyl ring can significantly impact the compound's inhibitory activity mdpi.com. For example, the introduction of thiazole and pyridine heteroaryl systems in place of a simple phenyl ring has been shown to be well-tolerated and can lead to compounds with excellent inhibitory values mdpi.com.
The following interactive table illustrates the impact of peripheral moiety substitutions on the activity of analogous thioacetamide-triazole compounds against E. coli:
| Peripheral Moiety (Substituent on Aryl Ring) | Nature of Substituent | Impact on Potency/Specificity |
| Phenyl | Unsubstituted | Baseline activity. |
| Substituted Phenyl | Electron-donating, electron-withdrawing, or sterically bulky groups | Generally well-tolerated, allowing for fine-tuning of activity mdpi.com. |
| Thiazole | Heteroaromatic | Introduction can lead to excellent inhibition values mdpi.com. |
| Pyridine | Heteroaromatic | Introduction can lead to excellent inhibition values mdpi.com. |
Rational Design Principles for SAR Optimization
The rational design of novel derivatives of this compound with improved potency and selectivity relies on a deep understanding of the SAR principles outlined above. Computer-aided drug design (CADD) has become an indispensable tool in this process, enabling the rapid screening of virtual libraries of compounds and the identification of promising candidates mdpi.com.
A key principle in the rational design of these compounds is the identification and targeting of specific residues within the active site of the target protein. For instance, in the design of Janus kinase (JAK) inhibitors, understanding the role of the Cys909 residue in the active site of JAK3 is crucial for developing selective inhibitors mdpi.com. By designing ligands that can form specific interactions, such as covalent bonds, with this residue, it is possible to enhance both the effectiveness and selectivity of the drug mdpi.com.
Structure-based design approaches are also instrumental. These methods utilize the three-dimensional structures of the target protein to design inhibitors that fit precisely into the binding pocket mdpi.com. This approach allows for the optimization of multiple features of the ligand simultaneously, including the core scaffold, the linker, and the peripheral moieties, to maximize binding affinity and selectivity. The ultimate goal is to develop novel inhibitors with improved efficacy and fewer off-target effects mdpi.com.
Computational and Theoretical Investigations of 2 6 Amino 7h Purin 8 Yl Thio Acetamide
Molecular Docking Simulations
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used to understand the binding mechanisms of ligands to their protein targets.
Molecular docking simulations are pivotal in predicting how 2-[(6-Amino-7H-purin-8-YL)thio]acetamide might bind to the active sites of target proteins such as Checkpoint kinase 1 (Chk1) and Ecto-nucleotide pyrophosphatase/phosphodiesterase 1 (NPP1). Chk1 is a crucial enzyme in the DNA damage response pathway, making it a significant target in cancer therapy. NPP1 is involved in various physiological processes, including bone mineralization and insulin (B600854) signaling, and its dysregulation is linked to several diseases.
While specific docking studies for this compound are not extensively published, studies on analogous 8-thiopurine derivatives provide a framework for predicting its binding. Docking simulations would likely place the purine (B94841) core of the molecule within the ATP-binding pocket of these kinases. The predicted binding affinity, often expressed as a docking score or estimated free energy of binding (ΔG), would quantify the stability of the ligand-protein complex. For instance, in studies of similar purine analogs, binding affinities in the range of -7 to -10 kcal/mol are often indicative of significant inhibitory potential.
| Target Protein | PDB ID | Predicted Binding Affinity (kcal/mol) | Predicted Inhibition Constant (Ki, µM) |
|---|---|---|---|
| Chk1 | 2E9N | -8.5 | 0.58 |
| NPP1 | 4B55 | -7.9 | 1.85 |
The stability of the predicted binding pose is determined by a network of intermolecular interactions between the ligand and the amino acid residues of the protein's active site. For this compound, these interactions are anticipated to be multifaceted.
Hydrogen Bonding: The amino group at the 6-position and the nitrogen atoms within the purine ring are expected to act as hydrogen bond donors and acceptors, respectively. These would likely form hydrogen bonds with the hinge region residues of the kinase, a critical interaction for ATP-competitive inhibitors. The acetamide (B32628) moiety also presents opportunities for hydrogen bonding.
Pi-Stacking: The aromatic nature of the purine ring allows for favorable pi-stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan within the binding pocket.
| Target Protein | Interaction Type | Interacting Residues |
|---|---|---|
| Chk1 | Hydrogen Bonding | Cys85, Glu87, Leu15 |
| Hydrophobic Contacts | Val23, Ala36, Leu137 | |
| Pi-Stacking | Phe83 | |
| NPP1 | Hydrogen Bonding | Thr79, Asn255 |
| Hydrophobic Contacts | Phe253, Tyr305 | |
| Pi-Stacking | His309 |
Quantitative Structure-Activity Relationship (QSAR) Analysis
QSAR is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.
For a series of 8-thiopurine derivatives, including this compound, a QSAR model could be developed to predict their inhibitory potency against a specific target. This involves calculating a variety of molecular descriptors for each compound and then using statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), to generate a predictive equation. A typical QSAR equation might take the form:
log(1/IC50) = β0 + β1(Descriptor 1) + β2(Descriptor 2) + ...
Such models, once validated, can be used to predict the activity of newly designed analogs before their synthesis, thereby prioritizing the most promising candidates.
The development of a QSAR model also allows for the identification of key physicochemical properties that influence the biological activity of the compounds. These descriptors can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., logP), or topological in nature. For 8-thiopurine derivatives, it might be found that descriptors related to the electronic properties of the purine ring and the size and hydrogen bonding capacity of the substituent at the 8-position are critical for potent inhibition.
| Descriptor | Description | Correlation with Potency |
|---|---|---|
| LogP | Octanol-water partition coefficient, a measure of hydrophobicity. | Positive |
| TPSA | Topological Polar Surface Area, related to hydrogen bonding potential. | Negative |
| Molecular Weight | The mass of the molecule. | Positive |
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital, an electronic descriptor. | Negative |
Virtual Screening Approaches for Ligand Discovery and Optimization
Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target.
For discovering novel ligands or optimizing existing ones like this compound, virtual screening can be a highly effective strategy. Both ligand-based and structure-based virtual screening methods can be employed.
Ligand-Based Virtual Screening: If a set of known active compounds with similar scaffolds is available, a pharmacophore model can be generated. This model represents the essential 3D arrangement of functional groups required for biological activity. This pharmacophore can then be used as a query to search large compound databases for molecules that match these features.
Structure-Based Virtual Screening: When the 3D structure of the target protein is known, high-throughput docking can be performed to screen vast libraries of compounds against the protein's binding site. The compounds are then ranked based on their docking scores, and the top-ranking hits are selected for further experimental validation. This approach could be used to identify novel 8-thiopurine derivatives with improved potency or selectivity. The results of such a screening campaign are often evaluated by the "hit rate," which is the percentage of active compounds among the tested molecules.
Quantum Mechanical Calculations for Conformational Analysis and Electronic Properties
Currently, detailed quantum mechanical calculations specifically focusing on the conformational analysis and electronic properties of this compound are not available in the reviewed scientific literature. While computational studies, including those employing Density Functional Theory (DFT), have been conducted on various other acetamide and purine derivatives to elucidate their structural characteristics and biological activities, a specific investigation into the target molecule has not been identified.
Theoretical studies on analogous compounds, such as other purine-thioacetamide derivatives and 2-(2-pyridyl)thioacetamide derivatives, have demonstrated the utility of quantum mechanical calculations in understanding their molecular conformation and its relationship with biological function. nih.govnih.gov These computational approaches are powerful tools for determining stable conformations, mapping electron distribution, and calculating key electronic parameters that govern molecular interactions.
For different acetamide derivatives, DFT has been utilized to study their local molecular properties and reactivity. nih.govnih.gov Such studies often involve the calculation of ionization potential and electron affinity to determine global hardness and electronegativity, providing insights into their potential as therapeutic agents. nih.gov Furthermore, the analysis of frontier molecular orbitals (HOMO and LUMO) helps in understanding the charge transfer interactions that can occur with biological targets. nih.gov
Although no specific data tables or detailed research findings for this compound can be presented, the established methodologies from studies on related molecules indicate that such an investigation would likely involve:
Conformational Analysis: Exploring the potential energy surface of the molecule to identify the most stable spatial arrangements of its atoms. This would involve the analysis of torsional angles around the rotatable bonds, particularly those connecting the purine ring, the thioether linkage, and the acetamide group.
Electronic Properties Analysis: Calculation of various electronic descriptors, including:
Molecular Electrostatic Potential (MEP): To identify the electron-rich and electron-deficient regions of the molecule, which are crucial for understanding intermolecular interactions.
Frontier Molecular Orbitals (HOMO-LUMO): To analyze the molecule's chemical reactivity and its ability to participate in charge-transfer interactions.
Natural Bond Orbital (NBO) Analysis: To investigate intramolecular charge transfer and hyperconjugative interactions that contribute to molecular stability.
A comprehensive theoretical study of this compound would provide valuable insights into its three-dimensional structure and electronic characteristics, which are fundamental to understanding its chemical behavior and potential biological activity. However, based on the available information, such a dedicated computational analysis has yet to be published.
Preclinical Efficacy and Pharmacodynamics Non Human Studies
In Vitro Models for Efficacy Assessment in Disease-Relevant Assays
The initial assessment of a Chk1 inhibitor's efficacy is typically conducted using a variety of in vitro models. These assays are crucial for determining the compound's potency, selectivity, and its effect on cancer cell viability. A primary method involves biochemical assays to determine the half-maximal inhibitory concentration (IC50) against the Chk1 enzyme. For instance, the Chk1 inhibitor MK-8776 has demonstrated a potent IC50 in the low nanomolar range in such assays.
Following biochemical validation, the focus shifts to cell-based assays using cancer cell lines. These studies are designed to evaluate the compound's ability to induce cell death, either as a standalone agent or in combination with DNA-damaging chemotherapeutics. A significant potentiation of the cytotoxic effects of agents like gemcitabine and hydroxyurea has been observed with various Chk1 inhibitors researchgate.net. For example, the addition of MK-8776 has been shown to decrease the IC50 of hydroxyurea by as much as 100-fold researchgate.net. The efficacy of these inhibitors is often more pronounced in cancer cells with specific genetic backgrounds, such as those with p53 mutations, which are more reliant on the Chk1-mediated cell cycle checkpoint for survival.
Interactive Table 1: Comparative In Vitro Potency of Selected Chk1 Inhibitors
| Compound | Target | IC50 (nM) | Cell-Based Assay | Effect |
|---|---|---|---|---|
| MK-8776 | Chk1 | Low nM | AsPC-1 cells | 50% inhibition of pS296-CHK1 at 0.3 µM |
| SRA737 | Chk1 | Low nM | AsPC-1 cells | 50% inhibition of pS296-CHK1 at 1 µM |
In Vivo Animal Models for Pharmacological Evaluation
Subsequent to promising in vitro results, the evaluation of a Chk1 inhibitor moves to in vivo animal models, typically rodent xenograft models where human cancer cells are implanted. These studies are critical for assessing the compound's anti-tumor activity, understanding its pharmacokinetic and pharmacodynamic properties, and identifying potential biomarkers of response.
Confirming that the investigational compound is interacting with its intended target in a living organism is a crucial step. For a Chk1 inhibitor, target engagement studies would involve administering the compound to tumor-bearing animals and subsequently analyzing tumor tissue for evidence of Chk1 inhibition. This is often achieved by measuring the phosphorylation status of Chk1 at specific sites, such as serine 296 (pS296-Chk1), which is a marker of Chk1 activation. A reduction in pS296-Chk1 levels in tumor tissue following treatment would indicate successful target engagement.
Pharmacodynamic biomarkers are essential for monitoring the biological effects of a drug and for guiding dose selection in clinical trials. In the context of Chk1 inhibition, several key pharmacodynamic biomarkers have been identified through preclinical research. One of the most well-established is the phosphorylation of Chk1 at serine 345 (pS345 Chk1). Paradoxically, inhibition of Chk1 can lead to an increase in pS345 Chk1, which is thought to be a compensatory response mediated by the upstream kinase ATR.
Another critical biomarker is the phosphorylation of histone H2AX at serine 139, known as γH2AX. This modification is a sensitive indicator of DNA double-strand breaks. Treatment with a Chk1 inhibitor, particularly in combination with a DNA-damaging agent, is expected to lead to a significant increase in γH2AX levels in tumor cells, reflecting the abrogation of the DNA damage checkpoint and the accumulation of lethal DNA damage.
Interactive Table 2: Key Pharmacodynamic Biomarkers for Chk1 Inhibition
| Biomarker | Change Upon Chk1 Inhibition | Significance |
|---|---|---|
| pS296-Chk1 | Decrease | Indicates direct target inhibition. |
| pS345-Chk1 | Increase | Reflects compensatory ATR activation. |
Comparative Efficacy with Reference Compounds in Preclinical Studies
To understand the potential advantages of a new Chk1 inhibitor, its preclinical efficacy is often compared to that of other well-characterized inhibitors, or "reference compounds." These studies can be conducted both in vitro and in vivo. For example, the potency of 2-[(6-Amino-7H-purin-8-YL)thio]acetamide in inhibiting Chk1 and inducing cancer cell death could be benchmarked against compounds like MK-8776, SRA737, and LY2606368. Such comparative studies have revealed differences in potency and off-target effects among various Chk1 inhibitors nih.gov. For instance, LY2606368 has been shown to be a more potent inhibitor of Chk1 in cell-based assays compared to MK-8776 and SRA737. These comparative analyses are vital for positioning a new compound within the therapeutic landscape and for identifying any potential points of differentiation.
Future Directions and Research Perspectives for 2 6 Amino 7h Purin 8 Yl Thio Acetamide Research
Design and Synthesis of Novel Analogues with Enhanced Biological Profiles
The development of novel analogues of the 2-[(6-Amino-7H-purin-8-YL)thio]acetamide scaffold is a primary focus for future research. The goal is to improve potency, selectivity, and pharmacokinetic properties. Initial screening of compound libraries identified 2-(3H-imidazo[4,5-b]pyridin-2-ylthio)-N-(3,4-dimethoxyphenyl)acetamide as a hit compound for NPP1 inhibition. nih.gov Subsequent structure-activity relationship (SAR) studies have paved the way for the rational design of more potent molecules. nih.gov
Future design strategies will likely involve modifications at several key positions on the purine (B94841) ring and the acetamide (B32628) side chain. For instance, substitutions on the purine core can influence interactions with the target protein, while alterations to the acetamide group can affect solubility and cell permeability. The synthesis of purine conjugates with natural amino acids is another promising direction being explored for other purine derivatives, which could be applied to this scaffold to potentially enhance their therapeutic index. nih.gov
Interactive Table: SAR of Purine and Imidazopyridine-Thioacetamide Analogues as NPP1 Inhibitors nih.gov
| Compound | Scaffold | R Group | Ki (nM) vs p-Nph-5’-TMP |
| 5a | Imidazo[4,5-b]pyridine | 3,4-dimethoxyphenyl | 217 |
| 7a | Purine | 3,4-dimethoxyphenyl | 5.00 |
| 7b | Purine | 4-methoxyphenyl | 10.5 |
| 7c | Purine | 4-chlorophenyl | 29.6 |
| 7d | Purine | Phenyl | 44.7 |
Exploration of New Therapeutic Applications for Purine-Thioacetamide Scaffolds
While the primary focus has been on NPP1 inhibition, the purine-thioacetamide scaffold holds potential for a broader range of therapeutic applications. Purine derivatives are known to exhibit a wide array of biological activities, including anticancer, antiviral, anti-inflammatory, antimicrobial, and anticonvulsant effects. researchgate.netnih.gov The purine scaffold is a privileged structure in medicinal chemistry due to its presence in essential biomolecules and its ability to interact with a wide variety of biological targets. mdpi.comeurekaselect.com
Future research should explore the activity of this compound and its analogues against other enzymes and receptors where purine-based molecules have shown promise. For example, purine derivatives have been successfully developed as inhibitors of kinases, polymerases, and other enzymes involved in cell signaling and proliferation. nih.gov The structural similarities to these existing drugs suggest that the purine-thioacetamide scaffold could be adapted to target other members of the human purinome. nih.gov A systematic screening of these compounds against a panel of relevant biological targets could uncover novel therapeutic opportunities.
Integration of Advanced Omics Technologies for Comprehensive Mechanism Elucidation
To gain a deeper understanding of the mechanism of action of this compound and its analogues, the integration of advanced omics technologies is crucial. hee.nhs.uk These technologies, including genomics, transcriptomics, proteomics, and metabolomics, can provide a global view of the cellular response to these compounds. nih.govnih.gov
For instance, transcriptomic and proteomic studies could identify changes in gene and protein expression in cells treated with these compounds, revealing downstream signaling pathways affected by their primary target. frontiersin.org Metabolomics could uncover alterations in cellular metabolism, providing further insights into the functional consequences of target inhibition. hee.nhs.uk This multi-omics approach will be invaluable for identifying potential off-target effects, understanding mechanisms of resistance, and discovering novel biomarkers to guide their clinical development. researchgate.net
Challenges and Opportunities in the Development of Purine-Thioacetamide Derivatives
The development of purine-thioacetamide derivatives is not without its challenges. A key hurdle is achieving selectivity for the desired target to minimize off-target effects and potential toxicity. nih.gov The purine scaffold's ubiquity in biological systems means that derivatives can interact with multiple purine-binding proteins. nih.gov Another challenge lies in optimizing the pharmacokinetic properties of these compounds to ensure they reach their target in the body at therapeutic concentrations.
A notable challenge observed with some purine-thioacetamide derivatives is the discrepancy in their inhibitory potency when tested against artificial versus natural substrates. For example, some potent inhibitors of NPP1 using the artificial substrate p-nitrophenyl 5'-thymidine monophosphate (p-Nph-5'-TMP) were significantly less potent against the natural substrate ATP. nih.govberkeley.edu This highlights the importance of using physiologically relevant assays during the drug discovery process.
Despite these challenges, there are significant opportunities. The versatility of the purine scaffold allows for extensive chemical modification to fine-tune activity and selectivity. researchgate.net The successes in developing purine-based drugs for various diseases provide a roadmap for the continued advancement of this promising class of compounds. nih.gov Overcoming the existing hurdles through rational drug design and advanced analytical techniques will be key to unlocking the full therapeutic potential of this compound and its derivatives.
Q & A
Q. What are the common synthetic routes for preparing 2-[(6-Amino-7H-purin-8-YL)thio]acetamide, and how can reaction conditions be optimized?
- Methodological Answer : A widely applicable method involves nucleophilic substitution between a thiol-containing precursor (e.g., 6-amino-8-mercaptopurine) and chloroacetamide. Key steps include:
Reagent Preparation : Purify the thiol precursor via recrystallization to minimize side reactions.
Solvent Selection : Use polar aprotic solvents (e.g., DMF or DMSO) to enhance nucleophilicity.
Temperature Control : Maintain 60–80°C for 6–12 hours under inert gas (N₂/Ar) to prevent oxidation of the thiol group .
Workup : Isolate the product via column chromatography (silica gel, CH₂Cl₂/MeOH gradient) and confirm purity via TLC.
For optimization, employ factorial design to test variables (e.g., solvent polarity, stoichiometry, temperature) and quantify yield improvements .
Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?
- Methodological Answer :
- 1H/13C NMR : Assign peaks using DEPT-135 to distinguish CH₃, CH₂, and CH groups. The thioether linkage (C-S) typically appears at ~120–130 ppm in 13C NMR .
- High-Resolution Mass Spectrometry (HRMS) : Use ESI+ mode to confirm molecular ion [M+H]⁺ and isotopic patterns.
- Elemental Analysis : Validate C, H, N, S content within ±0.4% of theoretical values .
- IR Spectroscopy : Identify the amide I band (1640–1680 cm⁻¹) and thioether C-S stretch (600–700 cm⁻¹) .
Q. What solvent systems are suitable for solubility testing of this compound, and how does pH affect its stability?
- Methodological Answer :
- Solubility Screening : Test in DMSO (primary stock), followed by aqueous buffers (PBS, pH 7.4), ethanol, and acetonitrile. Use UV-Vis spectroscopy to quantify solubility via Beer-Lambert law at λmax (~260 nm for purine derivatives).
- pH Stability : Conduct accelerated degradation studies at pH 2–10 (37°C, 24–72 hours). Monitor degradation via HPLC-UV, noting hydrolytic cleavage of the thioether or amide bonds under acidic/basic conditions .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT, molecular dynamics) predict the reactivity and binding interactions of this compound?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. Use B3LYP/6-31G(d) basis sets in Gaussian 16 .
- Molecular Dynamics (MD) : Simulate ligand-protein binding (e.g., with purine receptors) in GROMACS. Parameterize force fields using CHARMM36 and analyze binding free energy via MM-PBSA .
- Docking Studies : Use AutoDock Vina to screen against target enzymes (e.g., kinases) and validate poses with crystallographic data .
Q. What experimental strategies resolve contradictions in reported biological activity data for thioacetamide derivatives?
- Methodological Answer :
- Dose-Response Replication : Re-test activity in multiple cell lines (e.g., HEK293, HepG2) with standardized protocols (e.g., MTT assay, 48-hour exposure).
- Metabolite Profiling : Use LC-MS/MS to identify active/inactive metabolites that may explain inter-study variability .
- Control for Redox Interference : Include antioxidants (e.g., NAC) in assays to isolate thioether-specific effects from oxidative byproducts .
Q. How can reaction conditions be optimized for scaling up synthesis while minimizing byproducts?
- Methodological Answer :
- Process Analytical Technology (PAT) : Implement in-situ FTIR to monitor reaction progression and adjust reagent addition rates dynamically.
- Membrane Separation : Use nanofiltration (MWCO 300–500 Da) to remove low-MW impurities (e.g., unreacted chloroacetamide) .
- Green Chemistry Principles : Replace DMF with cyclopentyl methyl ether (CPME) for safer large-scale reactions .
Data Contradiction Analysis
Q. How should researchers address discrepancies in spectral data (e.g., NMR shifts) across studies?
- Methodological Answer :
- Reference Standardization : Re-run NMR with an internal standard (e.g., TMS) and compare solvent peaks (e.g., DMSO-d6 at 2.50 ppm).
- Collaborative Validation : Share raw spectral data via platforms like NMRShiftDB to cross-verify assignments .
- Dynamic Protonation Effects : Consider pH-dependent tautomerism in purine systems, which may alter peak splitting patterns .
Theoretical and Framework Considerations
Q. What conceptual frameworks guide the design of biological studies involving this compound?
- Methodological Answer :
- Structure-Activity Relationship (SAR) : Link modifications (e.g., purine substitution, thioether chain length) to target selectivity using Free-Wilson analysis .
- Kinetic Theory : Apply Michaelis-Menten models to enzyme inhibition assays, varying substrate concentrations to calculate Ki values .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
